4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid
Description
4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid is an organic compound with a complex structure that includes a bromine atom, a hydroxymethyl group, and a benzoic acid moiety
Properties
IUPAC Name |
4-[[4-bromo-2-(hydroxymethyl)phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c16-13-5-6-14(12(7-13)8-17)20-9-10-1-3-11(4-2-10)15(18)19/h1-7,17H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOXSBAHPNYNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-2-(hydroxymethyl)phenol with a benzoic acid derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-{[4-bromo-2-(carboxy)phenoxy]methyl}benzoic acid, while substitution of the bromine atom can produce 4-{[4-amino-2-(hydroxymethyl)phenoxy]methyl}benzoic acid .
Scientific Research Applications
4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid include:
- 4-bromo-2-(hydroxymethyl)benzoic acid
- 4-bromo-2-(hydroxymethyl)phenol
- 4-bromo-2-hydroxybenzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
